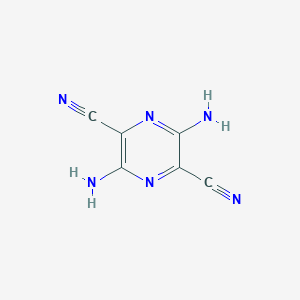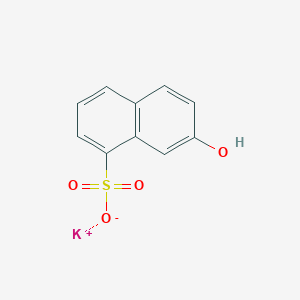
Rhodionina
Descripción general
Descripción
La Rhodionina es un glucósido de flavonoides, específicamente una herbacetina ramnoside, que se encuentra en varias especies de la planta Rhodiola . Es conocida por sus diversas actividades biológicas y sus posibles aplicaciones terapéuticas. La this compound se ha identificado en plantas medicinales tradicionales tibetanas y es reconocida por sus propiedades antioxidantes, antiinflamatorias y adaptógenas .
Aplicaciones Científicas De Investigación
La Rhodionina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La Rhodionina ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que inhibe la actividad de la sortasa A, reduciendo la adhesión de Staphylococcus aureus al fibrinógeno y disminuyendo la formación de biopelículas . Además, las propiedades antioxidantes de la this compound se atribuyen a su capacidad para eliminar los radicales libres y reducir el estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
Rhodionin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with phenolic compounds, particularly phenylpropanoids, in Rhodiola rosea . These interactions contribute to the biosynthetic potential and biological productivity of Rhodiola rosea .
Cellular Effects
Rhodionin influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism . For example, Rhodionin has been found to have anticancer potential, suggesting that it may influence cell signaling pathways involved in cancer progression .
Molecular Mechanism
At the molecular level, Rhodionin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Rhodionin has been found to have a high probability of oxidative interactions, indicating that it may act as a potent oxidant of amino acids in the human body .
Metabolic Pathways
Rhodionin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels . For instance, Rhodionin has been found to interact with phenylpropanoids in Rhodiola rosea, suggesting that it may be involved in the metabolic pathways of these compounds .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Rhodionina se puede extraer de las especies de Rhodiola utilizando varios métodos. Un método eficaz implica la extracción asistida por ultrasonidos online basada en líquidos iónicos y la trampa de fase sólida . Este método utiliza una solución de bromuro de 1-etil-3-metilimidazolio como extractante, con condiciones optimizadas que incluyen una potencia ultrasónica de 360 W, un tiempo de extracción de 25 minutos y un caudal de extractante de 0,8 mL/min .
Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción de Rhodiola rosea mediante cromatografía líquida de alto rendimiento acoplada a detección de matriz de diodos y espectrometría de masas de ionización por electrospray . Este método garantiza una alta pureza y rendimiento de la this compound, lo que la hace adecuada para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones: La Rhodionina se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar su estructura y mejorar su actividad biológica.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar la this compound.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir la this compound.
Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como los iones hidróxido o las aminas en condiciones básicas.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidro.
Comparación Con Compuestos Similares
La Rhodionina es única entre los glucósidos de flavonoides debido a su estructura específica y sus actividades biológicas. Entre los compuestos similares se encuentran:
Herbacetina: Otro flavonoide con propiedades antioxidantes.
Salidrosida: Un glucósido de feniletanoides que se encuentra en las especies de Rhodiola, conocido por sus efectos adaptógenos.
Rosavina: Un glucósido de fenilpropanoides con propiedades antiestresantes y antifatiga.
La this compound destaca por sus potentes actividades antiinflamatorias y antimicrobianas, lo que la convierte en un compuesto valioso para diversas aplicaciones terapéuticas.
Propiedades
IUPAC Name |
3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3/t7-,13-,16+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAXXTSXVCLEJK-JOEVVYSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85571-15-9 | |
| Record name | Rhodionin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85571-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodionin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085571159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODIONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889FQ29409 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















